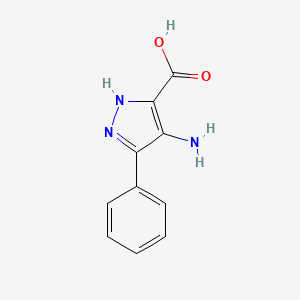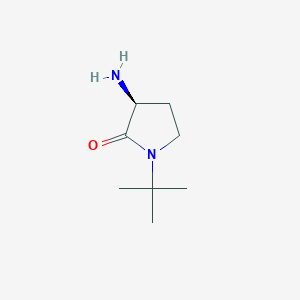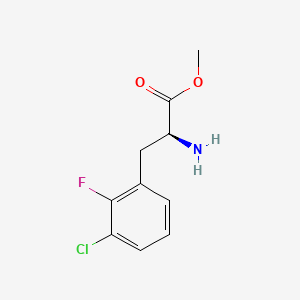
methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzaldehyde and L-alanine.
Formation of Intermediate: The aldehyde group of 3-chloro-2-fluorobenzaldehyde is first converted to an imine intermediate by reacting with L-alanine in the presence of a suitable catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The final step involves the esterification of the amine with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro and fluoro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrocarbons.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate: Characterized by the presence of chloro and fluoro groups.
Methyl (2S)-2-amino-3-(3-chloro-2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl (2S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClFNO2 |
|---|---|
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |
Clé InChI |
RCCMNGIMIGXNLX-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=C(C(=CC=C1)Cl)F)N |
SMILES canonique |
COC(=O)C(CC1=C(C(=CC=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
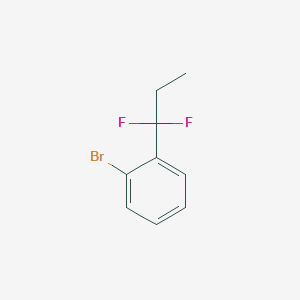
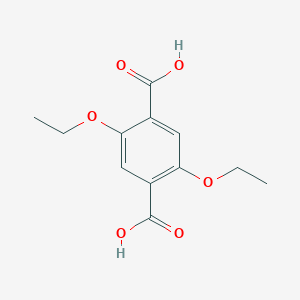
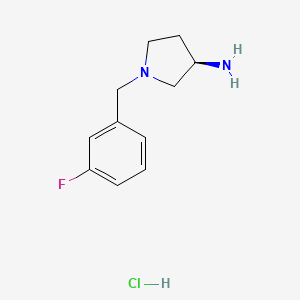
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
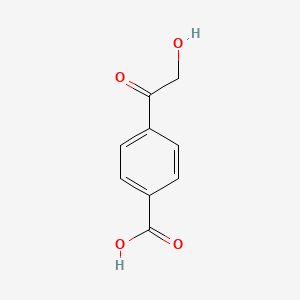

![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
